molecular formula C14H15BrN2O2 B11832409 tert-Butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate

tert-Butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate

Cat. No.: B11832409
M. Wt: 323.18 g/mol
InChI Key: VEVVNVPIZGKYNV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate is an organic compound that features a tert-butyl ester group, a bromophenyl group, and a pyrazole ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate typically involves the reaction of 3-bromophenylhydrazine with tert-butyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the pyrazole ring can act as a ligand in coordination chemistry. These interactions can influence biological pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate is unique due to the position of the bromine atom on the phenyl ring, which can significantly influence its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

tert-butyl 4-(3-bromophenyl)pyrazole-1-carboxylate

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-11(8-16-17)10-5-4-6-12(15)7-10/h4-9H,1-3H3

InChI Key

VEVVNVPIZGKYNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)C2=CC(=CC=C2)Br

Origin of Product

United States

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